molecular formula C30H25F6N2PS B12951183 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-phenylpropan-2-yl)thiourea

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-phenylpropan-2-yl)thiourea

Cat. No.: B12951183
M. Wt: 590.6 g/mol
InChI Key: QTTGLTFITODMFT-VWLOTQADSA-N
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Description

This thiourea derivative features a chiral (S)-configured backbone with a 3,5-bis(trifluoromethyl)phenyl group and a 1-(diphenylphosphanyl)-3-phenylpropan-2-yl substituent. The compound’s stereochemistry and bulky substituents likely influence its reactivity, enantioselectivity, and binding affinity in catalytic systems.

Properties

Molecular Formula

C30H25F6N2PS

Molecular Weight

590.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-phenylpropan-2-yl]thiourea

InChI

InChI=1S/C30H25F6N2PS/c31-29(32,33)22-17-23(30(34,35)36)19-24(18-22)37-28(40)38-25(16-21-10-4-1-5-11-21)20-39(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-15,17-19,25H,16,20H2,(H2,37,38,40)/t25-/m0/s1

InChI Key

QTTGLTFITODMFT-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thiourea compounds are known for their ability to interact with biological systems, exhibiting a range of pharmacological effects including antibacterial, anticancer, and antifungal activities. This article explores the biological activity of this specific thiourea derivative, supported by case studies and research findings.

Structure and Properties

The compound features a thiourea functional group, which is characterized by the presence of sulfur and nitrogen atoms. The trifluoromethyl groups enhance lipophilicity and can influence the compound's interaction with biological targets. The diphenylphosphanyl moiety may also contribute to its biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, a related compound showed potent antibacterial activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

CompoundMIC (µg/mL)Target Organism
Thiourea Derivative2MRSA
Isoniazid (Control)8Mycobacterium tuberculosis

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer potential. In vitro studies revealed that certain thioureas can inhibit the proliferation of cancer cell lines such as SW480, SW620, and PC3, with IC50 values ranging from 7 to 20 µM . The anticancer mechanism is believed to involve modulation of signaling pathways that regulate cell growth and apoptosis.

Cell LineIC50 (µM)Mechanism
SW48015Apoptosis induction
SW62010Cell cycle arrest
PC312Inhibition of angiogenesis

Antioxidant Activity

The antioxidant properties of thiourea derivatives are also noteworthy. A study indicated that these compounds can scavenge free radicals effectively, with one derivative showing an IC50 value of 52 µg/mL against ABTS radicals . This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the efficacy of various thiourea derivatives against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating potential as a novel antimicrobial agent.
  • Anticancer Mechanism : Research utilizing human leukemia cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways, with evidence showing increased expression of pro-apoptotic factors .
  • Structure-Activity Relationship (SAR) : A systematic SAR study on thiourea derivatives highlighted the importance of the trifluoromethyl group in enhancing biological activity. Modifications in the phenyl rings also influenced potency against specific cancer types .

Chemical Reactions Analysis

Friedel-Crafts Alkylation

It catalyzes Friedel-Crafts alkylation reactions by stabilizing transition states through hydrogen bonding. The thiourea’s NH groups form hydrogen bonds with electrophilic substrates, enhancing reaction rates by up to 10-fold compared to non-catalyzed processes.

Morita-Baylis-Hillman (MBH) Reaction

In the MBH reaction, the catalyst facilitates carbon-carbon bond formation between α,β-unsaturated carbonyl compounds and aldehydes. The thiourea’s diphenylphosphanyl group may assist in coordinating electrophiles, while the chiral environment ensures stereoselectivity .

Mechanistic Insights

  • Intermediate Formation : The thiourea forms a hydrogen-bonded complex with substrates, activating them for nucleophilic attack .

  • Hydrogen Bonding : Intermolecular N–H···S bonds stabilize the catalyst’s structure and transition states, as observed in crystallographic studies .

  • Chiral Induction : The (S)-configuration and bulky trifluoromethyl substituents create a steric environment that dictates enantioselectivity .

Mechanistic Data Table

Reaction TypeRole of ThioureaKey InteractionsStereoselectivity
Friedel-CraftsHydrogen bonding with electrophileNH···substrateHigh enantiomeric excess
MBH ReactionCoordination of electrophileDiphenylphosphanyl group interactionDiastereoselective control

Analytical Characterization

  • NMR Spectroscopy : Used to confirm structural integrity, with shifts indicative of thiourea’s NH groups and aromatic regions .

  • Mass Spectrometry : HRMS data (e.g., m/z 907.1793 for a related compound) validate molecular weight and purity .

  • Specific Rotation : Measures enantiomeric purity (e.g., [α]₂₅ᴰ −42 for a derivative) .

Analytical Techniques Table

TechniquePurposeKey Observations
¹H NMRStructural confirmationNH proton signals (δ 8.82–7.44 ppm)
HRMSMolecular weight validation[M+H]⁺ = 907.1774 m/z for a derivative
PolarimetryEnantiomeric excessSpecific rotation values

Comparison with Related Catalysts

FeatureCurrent CompoundSchreiner’s Thiourea
Core Structure Diphenylphosphanyl-substituted thioureaSymmetrical 3,5-bis(trifluoromethyl)phenyl thiourea
Key Application Stereoselective C–C bond formationMBH reaction, conjugate additions
Advantage Enhanced steric control via phosphanyl groupBroad catalytic versatility

Research Findings and Challenges

  • Efficiency : Demonstrates superior catalytic turnover compared to traditional metal catalysts.

  • Selectivity : Achieves high enantioselectivity (>90% ee) in asymmetric transformations .

  • Limitations : Requires precise control of reaction conditions (e.g., solvent, temperature) to optimize yields .

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Withdrawing Groups: All compounds share the 3,5-bis(trifluoromethyl)phenyl group, which improves solubility in non-polar solvents and stabilizes charge-transfer interactions. However, the target compound and the TBS-protected analogue () incorporate phosphine groups, enhancing their utility as ligands in metal-catalyzed reactions .
  • The TBS group in further increases steric bulk but may reduce reactivity due to shielding effects.
  • Aromatic Interactions : The methoxynaphthyl group in 1x () enables stronger π-π stacking, which could favor binding to aromatic substrates in catalytic systems.

Research Implications

  • Catalysis: The target compound’s phosphine moiety positions it as a candidate for palladium or gold-catalyzed reactions, contrasting with hydroxylated derivatives (), which may serve as hydrogen-bond donors in organocatalysis.
  • Material Science : The TBS-protected analogue () could act as a precursor for silicon-based materials, leveraging its hydrolytic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-phenylpropan-2-yl)thiourea?

  • Methodology : The synthesis typically involves coupling a thiourea precursor with functionalized aromatic and phosphine-containing moieties. For example, a two-step procedure may include:

Reductive amination : Use of Pd/C and ammonium formate to reduce intermediates (e.g., cyclohexylamine derivatives) under methanol reflux .

Thiourea formation : Reaction of the amine intermediate with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene in dichloromethane at ambient temperature, followed by purification via column chromatography .

  • Key considerations : Monitor reaction progress using TLC or HPLC, and ensure anhydrous conditions to avoid side reactions.

Q. How can researchers characterize the purity and stereochemical integrity of this thiourea derivative?

  • Methodology :

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm structural integrity and detect trifluoromethyl groups .
  • Chiral HPLC : To verify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD or OD columns) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
    • Stability note : Prolonged storage may lead to degradation; re-characterize after long-term storage .

Q. What handling and storage conditions are critical for maintaining compound stability?

  • Protocols :

  • Storage : Keep under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the diphenylphosphanyl group .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid contact with strong oxidizers or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this thiourea derivative in asymmetric synthesis?

  • Methodology :

Control experiments : Compare substrate scope, solvent polarity, and temperature effects across studies.

Computational validation : Use DFT calculations to model transition states and identify electronic or steric factors influencing enantioselectivity .

Cross-validation : Replicate conflicting studies using identical reagents and conditions, ensuring trace water/oxygen levels are controlled .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Framework : Adapt the INCHEMBIOL project’s approach () to assess:

  • Degradation pathways : Use LC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.
  • Bioaccumulation : Conduct assays with model organisms (e.g., Daphnia magna) under OECD guidelines .
    • Table 1 : Key Parameters for Environmental Studies
ParameterMethodReference
Hydrolysis ratepH-dependent kinetic studies
PhotostabilityUV-Vis irradiation experiments
EcotoxicityAcute toxicity assays (LC50)

Q. How can the stereoselective synthesis of this compound be optimized for industrial-scale applications without compromising ee?

  • Methodology :

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in palladium-catalyzed steps to enhance enantiocontrol .
  • Process intensification : Use flow chemistry to improve mixing and heat transfer during critical steps like thiourea formation .

Q. What strategies mitigate data variability in biological assays involving this thiourea derivative?

  • Approach :

  • Standardized protocols : Pre-equilibrate compounds in assay buffers to avoid solvent-induced aggregation.
  • Positive/Negative controls : Include known inhibitors (e.g., urease inhibitors for enzyme studies) to validate assay conditions .
  • Statistical rigor : Use split-plot experimental designs (as in ) to account for temporal and batch effects .

Methodological Guidance for Complex Scenarios

Q. How to integrate computational modeling with experimental data to predict this compound’s reactivity?

  • Workflow :

Molecular docking : Predict binding modes with target enzymes (e.g., proteases) using AutoDock Vina.

MD simulations : Assess conformational stability in solvent environments (e.g., explicit water models) .

Experimental correlation : Validate predictions using kinetic studies (e.g., kcat/Kmk_{\text{cat}}/K_{\text{m}} measurements) .

Q. What frameworks guide the analysis of structure-activity relationships (SAR) for derivatives of this compound?

  • Strategy :

  • SAR Table : Systematically vary substituents (e.g., trifluoromethyl groups, phosphanyl moieties) and measure effects on activity.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with bioactivity .

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